

Comparative Guide: Structural Characterization of (S)-Piperidin-3-ylmethanol Derivatives

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Compound of Interest

Compound Name: (S)-Piperidin-3-ylmethanol
hydrochloride

CAS No.: 1125551-75-8

Cat. No.: B1401391

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Executive Summary & Strategic Context

(S)-Piperidin-3-ylmethanol (CAS: 144539-77-5) is a high-value chiral pharmacophore, serving as a scaffold for kinase inhibitors, GPCR ligands, and SSRIs. In drug development, verifying the absolute configuration (AC) of this building block and its downstream derivatives is a critical quality attribute (CQA).

The Challenge: Native (S)-Piperidin-3-ylmethanol is a low-melting solid or viscous oil, making direct single-crystal X-ray diffraction (SC-XRD) difficult. Furthermore, as a "light-atom" structure (C, H, N, O), it lacks strong anomalous scatterers, complicating AC determination via standard Molybdenum (Mo) sources.

The Solution: This guide compares the efficacy of SC-XRD against Vibrational Circular Dichroism (VCD) and NMR derivatization. It provides a validated workflow for salt screening to enable crystallization and details the specific crystallographic parameters required to assign chirality with >99% confidence.

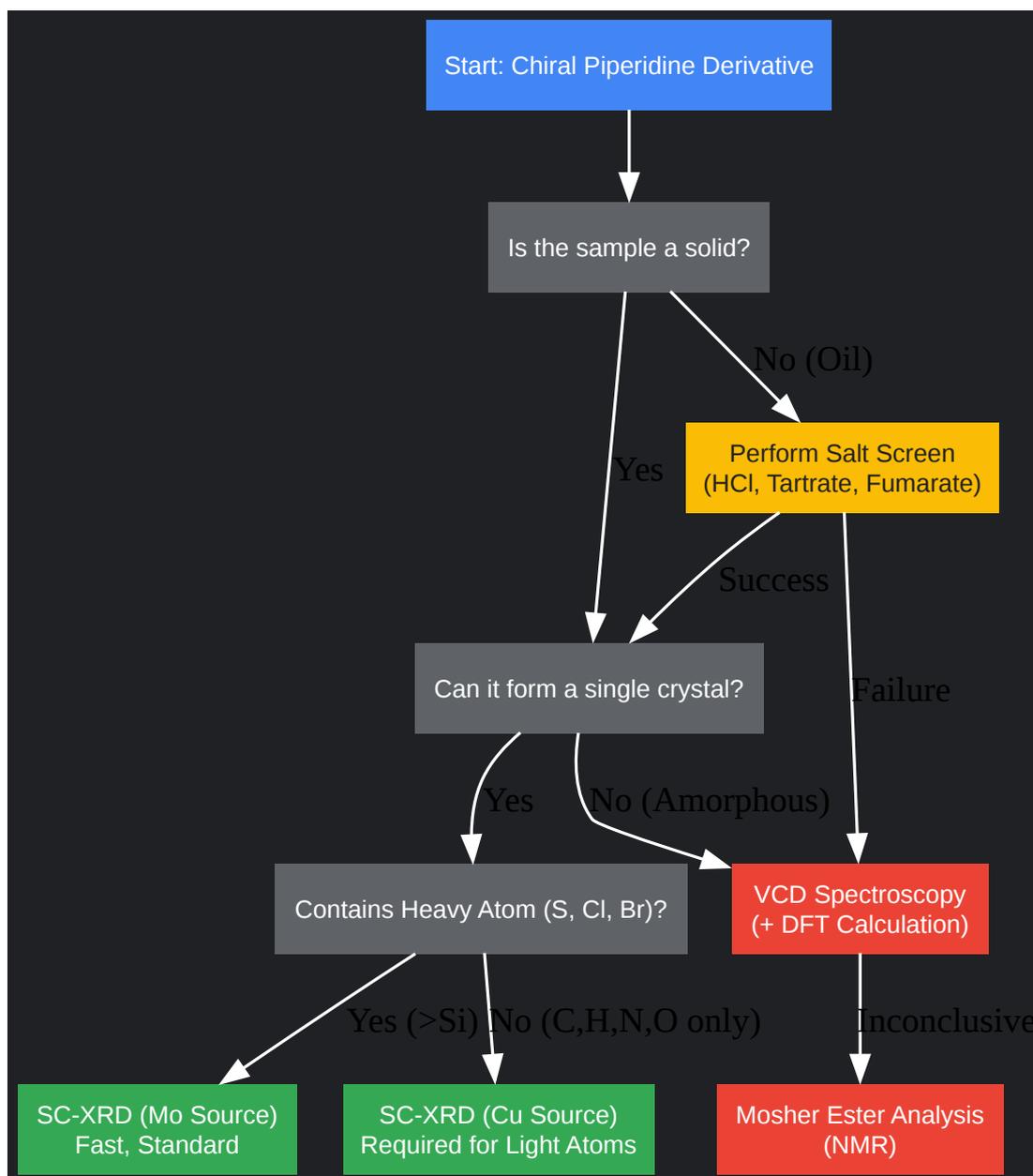
Comparative Analysis: Configuration Determination Methods

While SC-XRD is the regulatory "gold standard," it is not always the most efficient path. The following analysis compares SC-XRD against its primary alternatives for piperidine derivatives.

Feature	SC-XRD (Gold Standard)	VCD (Vibrational Circular Dichroism)	NMR (Mosher's Method)
Primary Output	3D Atomic Coordinates & Absolute Configuration	Solution-phase conformer population & AC	Relative chemical shift differences ()
Sample State	Single Crystal (Required)	Liquid / Solution	Solution (Derivatized)
Confidence Level	High (Direct observation)	Med-High (Model dependent)	Medium (Subject to conformational ambiguity)
Time to Result	24–72 hours (including crystallization)	4–12 hours (spectra + DFT calc)	24 hours (synthesis + NMR)
Material Req.	< 1 mg (recoverable)	~5–10 mg (recoverable)	~5 mg (consumed)
Key Limitation	Crystallizability (The bottleneck)	Requires accurate DFT modeling; solvent effects	Requires chemical derivatization; steric hindrance

Decision Logic for Method Selection

The following decision matrix illustrates when to deploy SC-XRD versus VCD for piperidine intermediates.



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Figure 1: Decision matrix for Absolute Configuration (AC) determination. Note the critical branch for "Light Atoms" requiring Copper (Cu) radiation or Salt Screening.

Experimental Protocol: Crystallization of Piperidine Methanols

Since (S)-Piperidin-3-ylmethanol derivatives are often oils due to conformational flexibility and hydrogen bonding capability, salt formation is the primary method to induce crystallization.

Salt Screening Workflow

Objective: Increase melting point and introduce a heavy atom (Cl, Br) or a rigid co-former to facilitate lattice formation.

- Free Base Preparation: Dissolve 50 mg of the piperidine derivative in 0.5 mL MeOH.
- Acid Addition (1:1 Stoichiometry):
 - Screen A (Inorganic): HCl (4M in dioxane), HBr (48% aq).
 - Screen B (Organic Chiral): L-Tartaric acid, Dibenzoyl-L-tartaric acid (resolving agents that often aid crystallization).
 - Screen C (Organic Achiral): Fumaric acid, Succinic acid.
- Vapor Diffusion: Place the vial containing the salt solution inside a larger jar containing a volatile anti-solvent (Et₂O or Hexane). Seal and leave undisturbed for 3-5 days.

SC-XRD Data Collection Strategy

For a successful determination of absolute configuration on a light-atom molecule (or HCl salt), the following parameters are non-negotiable:

- Radiation Source: Cu K α ($\lambda = 1.54178 \text{ \AA}$).
 - Why: The anomalous scattering signal () for Oxygen and Nitrogen is negligible with Mo radiation. Cu radiation maximizes the resonant scattering signal, allowing the Flack parameter to be determined even without heavy atoms.
- Temperature: 100 K.
 - Why: Freezing the "chair" conformation of the piperidine ring reduces thermal disorder parameters (), sharpening the diffraction spots at high angles.

- Redundancy: Aim for >10x redundancy to ensure accurate intensity statistics for Friedel pairs (vs).

Structural Insights & Data Presentation

When analyzing the structure of an (S)-Piperidin-3-ylmethanol derivative, specific conformational features confirm the validity of the model.

Key Structural Features

- Piperidine Ring Conformation: Typically adopts a chair conformation. In the (S)-isomer, the 3-hydroxymethyl group usually occupies the equatorial position to minimize 1,3-diaxial interactions, though salt formation can force an axial orientation depending on packing forces.
- Hydrogen Bonding: Look for an intermolecular H-bond network: (hydroxyl) or (if HCl salt). This network is the primary driver of lattice stability.

Representative Data (Simulated)

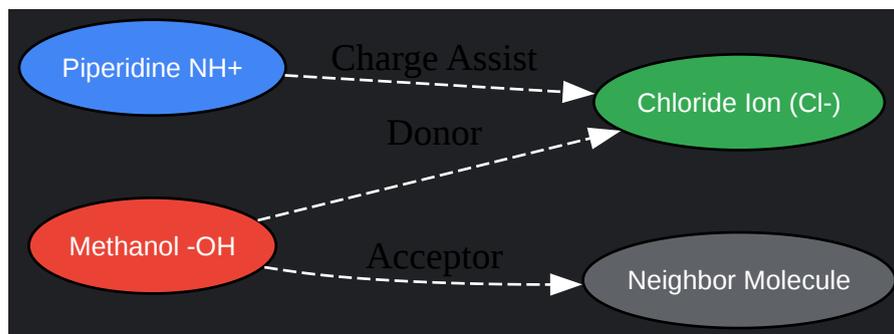
The following table represents a typical dataset for an (S)-Piperidin-3-ylmethanol derivative (HCl salt) successfully characterized via SC-XRD.

Parameter	Value / Description
Crystal System	Orthorhombic
Space Group	(Chiral space group)
Unit Cell Dimensions	
Z	4
Radiation	Cu K α ()
Flack Parameter	0.02(4) (Indicates correct absolute structure)
R1 (all data)	3.8%
Goodness of Fit (GooF)	1.04
Anomalous Signal	Significant Friedel differences observed

Critical Note on Flack Parameter: A value near 0.0 (with standard uncertainty < 0.1) confirms the absolute configuration.[1][2] A value of 1.0 indicates the inverted structure. A value of 0.5 indicates a racemate or twinning.

Structural Connectivity Diagram

The diagram below illustrates the H-bonding network typically seen in the HCl salt lattice, stabilizing the piperidine chair.



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Figure 2: Simplified Hydrogen Bonding Network in Piperidine HCl Salt Lattice.

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